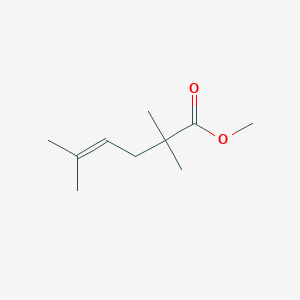
methyl 2,2,5-trimethylhex-4-enoate
Übersicht
Beschreibung
methyl 2,2,5-trimethylhex-4-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of hexenoic acid, characterized by the presence of a double bond and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,5-trimethylhex-4-enoate typically involves the esterification of 4-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
4-Hexenoic acid+MethanolAcid Catalyst4-Hexenoic acid, 2,2,5-trimethyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-70°C and maintained for several hours to ensure complete esterification.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2,2,5-trimethylhex-4-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Hexenoic acid and methanol.
Oxidation: Epoxides or diols.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 2,2,5-trimethylhex-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of methyl 2,2,5-trimethylhex-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The double bond in the compound allows for additional chemical modifications, enhancing its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hexenoic acid, methyl ester
- 2,2,5-Trimethyl-4-hexenoic acid
- Methyl 4-hexenoate
Uniqueness
methyl 2,2,5-trimethylhex-4-enoate is unique due to the presence of both the ester and double bond functionalities, along with the trimethyl substitution
Eigenschaften
CAS-Nummer |
66478-19-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
methyl 2,2,5-trimethylhex-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-7-10(3,4)9(11)12-5/h6H,7H2,1-5H3 |
InChI-Schlüssel |
UKYRRLFLRTXZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














